(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one

Catalog No.
S11867459
CAS No.
M.F
C26H21Br2NO
M. Wt
523.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methyliden...

Product Name

(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one

IUPAC Name

(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one

Molecular Formula

C26H21Br2NO

Molecular Weight

523.3 g/mol

InChI

InChI=1S/C26H21Br2NO/c27-24-10-4-8-20(14-24)12-22-17-29(16-19-6-2-1-3-7-19)18-23(26(22)30)13-21-9-5-11-25(28)15-21/h1-15H,16-18H2/b22-12+,23-13+

InChI Key

ZMOQKKYNUHULNB-FWSOMWAYSA-N

Canonical SMILES

C1C(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)CN1CC4=CC=CC=C4

Isomeric SMILES

C\1N(C/C(=C\C2=CC(=CC=C2)Br)/C(=O)/C1=C/C3=CC(=CC=C3)Br)CC4=CC=CC=C4

(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one is a synthetic organic compound that belongs to the class of 3,5-bis(arylidene)-4-piperidones. This compound features a piperidin-4-one core with a benzyl group and two 3-bromophenyl substituents at the 3 and 5 positions. The unique arrangement of these substituents contributes to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C28H26Br2NOC_{28}H_{26}Br_2NO with a molecular weight of approximately 469.42 g/mol.

The primary chemical reaction involving (3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one is the condensation reaction used in its synthesis. Typically, this involves the reaction of 1-benzylpiperidin-4-one with 3-bromobenzaldehyde under basic conditions. The reaction is facilitated by bases such as sodium hydroxide or potassium hydroxide in solvents like ethanol or methanol, leading to the formation of the desired product through an aldol-type condensation mechanism.

Research indicates that (3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one exhibits notable biological activities. It has been investigated for its antimicrobial and anticancer properties, suggesting that it may interact with specific biological targets to modulate cellular processes. The compound's structure allows it to potentially inhibit certain enzymes or receptors involved in disease pathways, making it a candidate for further pharmacological studies .

The synthesis of (3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one generally follows these steps:

  • Starting Materials: The synthesis begins with 1-benzylpiperidin-4-one and 3-bromobenzaldehyde.
  • Reaction Conditions: The two components are mixed in a solvent (e.g., ethanol) along with a base (e.g., sodium hydroxide) to initiate the condensation reaction.
  • Stirring: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored using thin-layer chromatography.
  • Purification: The product is purified through recrystallization or chromatography techniques to isolate the final compound .

(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one has several applications in scientific research:

  • Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents due to its potential biological activities.
  • Material Science: Its unique structural features may allow it to be utilized in the synthesis of novel materials or as a building block for more complex organic compounds .

Studies on the interactions of (3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one indicate that it may form complexes with various biological macromolecules. These interactions can lead to changes in enzyme activity or receptor modulation, which are critical for its observed biological effects. Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects on cellular processes .

Similar compounds include other members of the bis(arylidene)-piperidone family that exhibit varied substituents on the piperidine ring. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(3E,5E)-1-benzyl-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-oneC26H24FNOC_{26}H_{24}FNOContains fluorinated phenyl groups; studied for anti-inflammatory activity .
(3E,5E)-1-(4-chlorobenzyl)-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-oneC28H26ClNOC_{28}H_{26}ClNOContains chlorinated substituents; potential anticancer properties .
(3E,5E)-1-(2-trifluoromethylbenzyl)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-oneC30H27F3NOC_{30}H_{27}F_3NOFeatures trifluoromethyl group; enhanced bioactivity compared to non-fluorinated analogs .

These compounds share structural similarities but differ in their substituent groups, which significantly influence their biological activities and pharmacological profiles.

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Exact Mass

522.99694 g/mol

Monoisotopic Mass

520.99899 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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